molecular formula C12H6Cl4 B1212387 3,4,4',5-Tetrachlorobiphenyl CAS No. 70362-50-4

3,4,4',5-Tetrachlorobiphenyl

Cat. No.: B1212387
CAS No.: 70362-50-4
M. Wt: 292 g/mol
InChI Key: BHWVLZJTVIYLIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4,4’,5-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits PER1, a core component of the circadian clock, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction can lead to alterations in the normal functioning of the circadian rhythm.

Biochemical Pathways

Research has shown that similar compounds, such as 2,3,4,5-tetrachlorobiphenyl, can be dechlorinated by an organohalide respiring bacterium, dehalobium chlorocoercia df-1 . This suggests that 3,4,4’,5-Tetrachlorobiphenyl may also be involved in similar biochemical pathways.

Pharmacokinetics

Research on similar compounds, such as 2,2’,5,5’-tetrachlorobiphenyl, suggests that these compounds can be distributed, metabolized, and excreted by the body . The ADME properties of these compounds can impact their bioavailability and overall effects on the body.

Result of Action

It is known that the compound can cause harmful health effects due to its bioaccumulative properties . It is also known to inhibit PER1, which can lead to alterations in the normal functioning of the circadian rhythm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,4’,5-Tetrachlorobiphenyl. Furthermore, certain plants, such as poplars and switchgrass, have been shown to metabolize similar compounds, suggesting that the presence of these plants could influence the action of 3,4,4’,5-Tetrachlorobiphenyl .

Biochemical Analysis

Biochemical Properties

3,4,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The interaction between 3,4,4’,5-Tetrachlorobiphenyl and the estrogen receptor can disrupt normal hormonal functions, leading to various biochemical effects. Additionally, 3,4,4’,5-Tetrachlorobiphenyl can bind to sulfotransferase enzymes, which utilize 3’-phospho-5’-adenylyl sulfate as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone .

Cellular Effects

3,4,4’,5-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,4,4’,5-Tetrachlorobiphenyl can lead to the disruption of thyroid hormone regulation, affecting the generation of sodium/iodide symporter and thyroglobulin genes . This disruption can result in altered cellular metabolism and impaired cellular functions. Furthermore, 3,4,4’,5-Tetrachlorobiphenyl can affect cell membrane integrity, leading to changes in membrane fluidity and permeability .

Molecular Mechanism

The molecular mechanism of 3,4,4’,5-Tetrachlorobiphenyl involves its binding interactions with various biomolecules. This compound can bind to the estrogen receptor, leading to changes in gene expression and cellular proliferation . Additionally, 3,4,4’,5-Tetrachlorobiphenyl can inhibit or activate enzymes involved in hormone metabolism, such as sulfotransferases . These interactions can result in altered hormonal balance and disrupted cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,4’,5-Tetrachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which allows it to persist in the environment and biological systems . Long-term exposure to 3,4,4’,5-Tetrachlorobiphenyl can lead to cumulative effects on cellular function, including chronic disruption of hormonal regulation and cellular metabolism . Studies have shown that the tissue levels of 3,4,4’,5-Tetrachlorobiphenyl-derived radioactivity decline significantly over a period of days following administration .

Dosage Effects in Animal Models

The effects of 3,4,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in hormonal regulation and cellular functions . At high doses, 3,4,4’,5-Tetrachlorobiphenyl can lead to toxic effects, including liver damage, endocrine disruption, and impaired reproductive functions . The threshold effects observed in these studies highlight the importance of dosage in determining the extent of the compound’s impact on biological systems.

Metabolic Pathways

3,4,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of 3,4,4’,5-Tetrachlorobiphenyl to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione . The formation of these metabolites is structure-dependent and can lead to the production of methyl sulfones, which are excreted from the body .

Transport and Distribution

Within cells and tissues, 3,4,4’,5-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound’s high hydrophobicity allows it to bind to soil organic matter and humic acids, affecting its distribution in the environment . In biological systems, 3,4,4’,5-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, leading to bioaccumulation and potential biomagnification in food chains .

Subcellular Localization

The subcellular localization of 3,4,4’,5-Tetrachlorobiphenyl can influence its activity and function. This compound can localize to cell membranes, where it affects membrane fluidity and permeability . Additionally, 3,4,4’,5-Tetrachlorobiphenyl can interact with nuclear receptors, such as the estrogen receptor, influencing gene expression and cellular proliferation . The localization of 3,4,4’,5-Tetrachlorobiphenyl to specific cellular compartments can determine its impact on cellular functions and overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is conducted at elevated temperatures to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,4,4’,5-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued .

Chemical Reactions Analysis

Types of Reactions: 3,4,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,4’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. Some of its applications in scientific research include:

Comparison with Similar Compounds

Uniqueness: 3,4,4’,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its structure allows for specific interactions with biological molecules, making it a subject of interest in toxicological studies .

Properties

IUPAC Name

1,2,3-trichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWVLZJTVIYLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074209
Record name 3,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-50-4
Record name PCB 81
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Record name 3,4,4',5-Tetrachlorobiphenyl
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Record name 3,4,4',5-Tetrachlorobiphenyl
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Record name 3,4,4',5-Tetrachlorobiphenyl
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Record name 3,4,4',5-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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